molecular formula C8H15ClO6 B1224944 2-Chloroethyl-b-D-fructopyranoside CAS No. 84543-36-2

2-Chloroethyl-b-D-fructopyranoside

Cat. No.: B1224944
CAS No.: 84543-36-2
M. Wt: 242.65 g/mol
InChI Key: UNKSWTOXDXZLNE-OOJXKGFFSA-N
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Description

2-Chloroethyl-b-D-fructopyranoside is a biochemical compound . It is often used in proteomics research and shows promise for the amelioration of various ailments, most notably cancer .


Synthesis Analysis

This compound is an intermediate in the synthesis of chiral spiroacetals . The reaction of D-fructose with 2-chloroethanol containing hydrogen chloride at room temperature can yield highly crystalline 2′-chloroethyl β-D-fructopyranoside .


Molecular Structure Analysis

The empirical formula of this compound is C8H15ClO6 . It has a molecular weight of 242.65 .


Chemical Reactions Analysis

The compound is involved in the synthesis of chiral spiroacetals . The ring-opening of epoxides by anions revealed that they proceeded in an anti-Furst–Plattner fashion .


Physical and Chemical Properties Analysis

The compound has a decomposition temperature of 139-141 °C . Its molecular formula is C8H15ClO6 and it has a molecular weight of 242.65 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Chloroethyl β-D-fructopyranoside has been used in chemical synthesis, notably in the creation of various nucleophilic anions and spiro-internal glycosides. The chloro substituent in this compound has been substituted with different anions like N3–, NCS–, AcS–, and BzO–. Moreover, its reaction with base leads to the formation of 1,2-O-ethylene-β-D-fructopyranose in high yield (Chan, Cheong, Hough, & Richardson, 1985).

Antitumor Activities

  • New N, N-bis(2-chloroethyl) fructopyranosyl phosphoramidates synthesized from 2-Chloroethyl β-D-fructopyranoside have shown inhibitory effects against L1210 cells and 5-180 tumors. These compounds exhibit significant antitumor activities, highlighting the potential of 2-Chloroethyl β-D-fructopyranoside derivatives in cancer research (Ru, 1993).

Glycosylation Studies

  • The compound is also pivotal in glycosylation studies. Research on 2-O-acyl fructopyranosides has demonstrated that they are effective glycosyl donors for D-fructopyranoside synthesis with good β-selectivity and yields. This has implications for the synthesis of complex carbohydrates and related substances (Lin, Xu, Lu, & Yue, 2014).

Oligosaccharide Synthesis

  • 2-Chloroethyl β-D-fructopyranoside plays a role in the synthesis of fructopyranose oligosaccharides. Studies have isolated novel oligosaccharides from fermented plant extracts, suggesting potential applications in food science and microbiology (Okada et al., 2010).

Biological and DNA Studies

  • Research into DNA damage and repair mechanisms has also utilized derivatives of 2-Chloroethyl β-D-fructopyranoside. These studies have provided insights into the effects of certain compounds on DNA repair processes, which is critical for understanding mechanisms of drug action and carcinogenesis (Fornace, Kohn, & Kann, 1978).

Safety and Hazards

When handling 2-Chloroethyl-b-D-fructopyranoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to avoid letting the chemical enter drains and discharge into the environment .

Biochemical Analysis

Biochemical Properties

2-Chloroethyl-b-D-fructopyranoside plays a role in biochemical reactions as an intermediate in the synthesis of chiral spiroacetals . It interacts with enzymes, proteins, and other biomolecules through its chloroethyl group, which can undergo substitution reactions with nucleophilic anions such as azide (N3-), thiocyanate (NCS-), acetate (AcS-), and benzoate (BzO-) . These interactions can lead to the formation of various derivatives, which may have different biochemical properties and activities.

Cellular Effects

This compound influences various types of cells and cellular processes. It can affect cell function by interacting with cell signaling pathways, altering gene expression, and impacting cellular metabolism. The compound’s ability to undergo substitution reactions suggests that it may modify proteins and enzymes within cells, potentially leading to changes in their activity and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through its chloroethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. Additionally, the compound may influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, which may affect its activity and efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. It is important to determine the threshold dose at which the compound begins to exhibit significant biological activity, as well as the dose at which toxicity occurs .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by enzymes that recognize its fructopyranoside structure, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of the compound is important for determining its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular activity and function. The localization of the compound can also impact its stability and interactions with other biomolecules .

Properties

IUPAC Name

(2S,3S,4R,5R)-2-(2-chloroethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO6/c9-1-2-14-8(4-10)7(13)6(12)5(11)3-15-8/h5-7,10-13H,1-4H2/t5-,6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKSWTOXDXZLNE-OOJXKGFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)OCCCl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@](O1)(CO)OCCCl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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